3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
3-[[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-26-20-19(14(2)24-26)23-22(25(21(20)28)11-17-6-5-9-30-17)31-13-16-10-15(12-27)7-8-18(16)29-3/h5-10,12H,4,11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAGESKYTQMCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC4=C(C=CC(=C4)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde is a complex organic molecule with potential biological activity. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique structure that incorporates various functional groups conducive to biological activity. The presence of the pyrazolo[4,3-d]pyrimidine moiety suggests potential interactions with biological targets such as enzymes and receptors.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| SMILES | CCCCCCC(C(=O)C1=CN=C(N1C(=O)C)C)C(=O)C2=C(C=CC=C2)N=C(C=CC=C2)N1C(=O)C(=O)CCCCC |
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidines have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in nucleic acid synthesis or protein synthesis pathways. Molecular docking studies suggest that it may bind effectively to target sites on microbial enzymes, disrupting their function and leading to cell death .
Cytotoxicity Studies
In vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Preliminary results indicate that the compound possesses selective cytotoxicity against certain cancer types while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies .
Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of a series of pyrazolo[4,3-d]pyrimidine derivatives. Among these, compounds structurally related to This compound showed significant inhibition against Mycobacterium tuberculosis with IC50 values in the low micromolar range .
Study 2: Anticancer Activity
Another research focused on evaluating the anticancer potential of similar compounds against breast cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity. Further analysis through flow cytometry suggested that these compounds induce apoptosis in cancer cells .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
